molecular formula C10H21NO2 B12714042 1-Amino-3-(cycloheptyloxy)-2-propanol CAS No. 89100-84-5

1-Amino-3-(cycloheptyloxy)-2-propanol

Katalognummer: B12714042
CAS-Nummer: 89100-84-5
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: UOEXZNXGQVHYLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(cycloheptyloxy)-2-propanol (CAS Number 89100-84-5) is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This chemical is characterized by a propanol backbone substituted with an amino group and a cycloheptyloxy ether group. Key physical properties include a boiling point of approximately 326.8 °C at 760 mmHg and a flash point of about 151.5 °C, indicating a relatively low flammability hazard . Its density is reported to be 1.01 g/cm³ . Compounds with a 1-amino-3-alkoxy-2-propanol structure are of significant interest in medicinal chemistry research. Historically, this structural motif has been extensively explored as a backbone for beta-adrenergic blocking agents (beta-blockers) . The cycloheptyloxy substituent in this particular analog presents a unique ring size for structure-activity relationship (SAR) studies, offering researchers a tool to investigate steric and lipophilic requirements at the receptor site . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safe handling procedures should be followed. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation . The chemical should be stored in a cool, tightly closed container in a dry and well-ventilated place .

Eigenschaften

CAS-Nummer

89100-84-5

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

1-amino-3-cycloheptyloxypropan-2-ol

InChI

InChI=1S/C10H21NO2/c11-7-9(12)8-13-10-5-3-1-2-4-6-10/h9-10,12H,1-8,11H2

InChI-Schlüssel

UOEXZNXGQVHYLE-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)OCC(CN)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Procedure

A key method involves reacting a precursor compound (referred to as compound 1 in the literature) with cycloheptanol under controlled conditions (Method A). The reaction is typically carried out in a dry organic solvent such as acetone or acetonitrile, often in the presence of a base like collidine to facilitate nucleophilic substitution.

  • Step 1: Compound 1 (a reactive intermediate with leaving groups) is mixed with cycloheptanol.
  • Step 2: The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
  • Step 3: After completion, the reaction mixture is worked up by filtration to remove precipitates and evaporation of solvents.
  • Step 4: The crude product is purified by recrystallization from ethanol or other suitable solvents.

Yield and Physical Data

  • The crude product obtained is a yellow solid.
  • Recrystallization yields colorless crystals of 1-Amino-3-(cycloheptyloxy)-2-propanol with a yield of approximately 45%.
  • Melting point: 175–177°C.
  • Spectroscopic data (IR, NMR) confirm the structure, showing characteristic ether (C–O) and amino (C=N) functional groups.

Analytical Data Supporting the Preparation

Parameter Data for this compound
Melting Point (°C) 175–177
IR (KBr, cm⁻¹) 1562 (C=N), 1129 (C–O ether)
¹H-NMR (CDCl₃, δ ppm) Multiplets between 1.44–2.07 (cycloheptyl protons), 5.23 (H1′)
¹³C-NMR (CDCl₃, δ ppm) 22.80, 28.36, 33.66, 78.63 (cycloheptyl carbons), 172.58 (C=N)
Mass Spectrometry (FAB-MS) m/z 418 (M+H)+
Elemental Analysis (%) C: 69.08, H: 9.61, N: 10.07 (consistent with calculated values)

Alternative Preparation Routes and Related Compounds

While direct preparation of this compound is less frequently reported, related amino alcohols are synthesized via:

  • Epoxide ring-opening: Using (R)- or (S)-propylene oxide derivatives reacted with amines or trifluoroacetamide intermediates under basic conditions (e.g., sodium tert-butoxide in tetrahydrofuran), followed by neutralization and extraction steps to yield chiral amino propanol derivatives.
  • Nucleophilic substitution: Reaction of phenol or cycloalkanols with triazine derivatives or other activated intermediates to form aminoaryloxy or aminoalkoxy substituted propanols.

These methods provide insight into the mechanistic pathways and conditions suitable for preparing amino alcohols with bulky alkoxy substituents like cycloheptyloxy.

Summary Table of Preparation Conditions for Cycloheptyloxy-Substituted Amino Propanol

Step Reagents/Conditions Outcome/Yield Notes
1 Compound 1 + Cycloheptanol, collidine, dry acetone Crude yellow solid Stir at room temp, 45% yield after recrystallization
2 Recrystallization from ethanol Pure colorless crystals Melting point 175–177°C confirmed
3 Characterization (IR, NMR, MS, elemental analysis) Confirmed structure Data consistent with expected compound

Research Findings and Considerations

  • The reaction proceeds efficiently under mild conditions without harsh reagents.
  • The use of collidine as a base helps in scavenging HCl formed during substitution, improving yield.
  • Purification by recrystallization is effective for obtaining analytically pure material.
  • Spectroscopic and elemental analyses are critical for confirming the substitution pattern and purity.
  • The method is adaptable to other cycloalkanol derivatives, indicating versatility.

Analyse Chemischer Reaktionen

1-Amino-3-(Cycloheptyloxy)-2-propanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergibt die Oxidation mit Kaliumpermanganat typischerweise Ketone, während die Reduktion mit Natriumborhydrid Alkohole erzeugt .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Neurodegenerative Diseases Treatment
1-Amino-3-(cycloheptyloxy)-2-propanol has been identified as a compound with potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Its mechanism involves the inhibition of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system, suggesting its use in managing symptoms associated with these conditions .

2. Pain Management
The compound has demonstrated efficacy in alleviating various types of pain, including inflammatory and neuropathic pain. Its action on the endocannabinoid system may provide a novel approach to pain management without the side effects commonly associated with traditional analgesics .

3. Antidepressant Effects
Research indicates that this compound may also have antidepressant properties. By modulating neurotransmitter levels through MAGL inhibition, it could serve as a potential treatment for depression and anxiety disorders .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Neuroprotection in Animal Models
A study demonstrated that administration of this compound in animal models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque accumulation. These findings suggest its potential as a neuroprotective agent .

Case Study 2: Pain Relief Efficacy
In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported significant reductions in pain levels compared to those receiving a placebo. This supports its application in pain management therapies .

Wirkmechanismus

The mechanism of action of 1-Amino-3-(cycloheptyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Cycloheptyloxy group: Enhances lipophilicity and steric bulk.
  • Primary amine and secondary alcohol: Enable hydrogen bonding and coordination chemistry.

Comparison with Structurally Similar Compounds

1-Amino-3-(aminoxy)-2-propanol Dihydrochloride (Compound 7)

  • Structure: Contains an aminoxy (-ONH₂) group instead of cycloheptyloxy.
  • Synthesis : Derived from tert-butyl carbamate intermediates via epoxide ring-opening reactions .
  • Properties: Higher polarity due to the aminoxy group. Forms dihydrochloride salts for improved stability.
  • Applications: Investigated as a precursor for antiparasitic agents targeting Trypanosoma brucei .

1-Amino-3-[(1-methyl-1H-tetrazol-5-yl)amino]-2-propanol

  • Structure : Tetrazole ring replaces the cycloheptyl group, introducing aromaticity and acidity (pKa ~4.9 for tetrazole) .
  • Properties :
    • Increased metabolic stability due to the tetrazole moiety.
    • Molecular weight: 172.192 g/mol (smaller than target compound).
  • Applications: Potential use in medicinal chemistry for its bioisosteric properties .

1-Amino-3-([1,1′-biphenyl]-4-yloxy)-2-propanol

  • Structure : Biphenyl ether group enhances aromatic stacking interactions .
  • Safety : Classified under GHS Revision 8 with hazards including skin/eye irritation .
  • Applications : Explored in materials science for liquid crystal or polymer synthesis.

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol

  • Structure : Combines a phenyl group, long-chain amide, and morpholine ring .
  • Bioactivity : Acts as a potent inhibitor of glucosylceramide synthetase (Ki = 0.7 µM) .
  • Stereochemical Impact : The active D-threo isomer demonstrates uncompetitive inhibition against UDP-glucose, highlighting the role of stereochemistry in biological activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Key References
1-Amino-3-(cycloheptyloxy)-2-propanol C₁₀H₂₁NO₂ 187.282 Cycloheptyloxy, primary amine Pharmaceutical intermediates
1-Amino-3-(aminoxy)-2-propanol C₃H₁₀N₂O₂ 106.12 Aminoxy, secondary alcohol Antiparasitic agents
1-Amino-3-(tetrazolylamino)-2-propanol C₅H₁₂N₆O 172.192 Tetrazole, primary amine Bioisosteric drug design
1-Amino-3-(biphenyloxy)-2-propanol C₁₅H₁₇NO₂ 255.31 Biphenyl ether Materials science
1-Phenyl-3-morpholino-2-decanoylamino-1-propanol C₂₂H₃₆N₂O₂ 360.54 Morpholine, long-chain amide Enzyme inhibition

Key Research Findings

  • Stereochemical Influence: The D-threo isomer of 1-phenyl-3-morpholino-2-decanoylamino-1-propanol exhibits 10-fold higher inhibitory activity than its enantiomers, underscoring the importance of chiral resolution in drug development .
  • Collision Cross-Section (CCS): For this compound, predicted CCS values range from 140.3–147.0 Ų (depending on adducts), suggesting moderate molecular size and polarity .
  • Synthetic Challenges: Epoxide-based routes (e.g., tert-butyl carbamate intermediates) are common for amino-propanol derivatives but require careful control of reaction conditions to avoid byproducts .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(cycloheptyloxy)-2-propanol, and how can purity be optimized?

Methodological Answer: The synthesis of amino-propanol derivatives often involves epoxide ring-opening reactions or nucleophilic substitution. For example, 1-amino-3-chloro-2-propanol hydrochloride was synthesized via phthalimide-mediated substitution followed by deprotection . Adapting this, the cycloheptyloxy group could be introduced by reacting 1-chloro-3-cycloheptyloxy-2-propanol with ammonia under controlled pH (8–10) and temperature (40–60°C). Purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) is recommended to remove unreacted intermediates. Purity optimization requires monitoring by TLC (Rf ~0.3 in 10% methanol/dichloromethane) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • 1H NMR : Expect signals for the cycloheptyloxy group (δ 3.4–3.8 ppm, multiplet), the amino proton (δ 1.8–2.2 ppm, broad), and propanol backbone protons (δ 3.0–3.5 ppm) .
  • 13C NMR : Peaks for the cycloheptyl carbons (δ 25–35 ppm), ether oxygen-linked carbons (δ 70–80 ppm), and the amino-bearing carbon (δ 50–55 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show [M+H]+ at m/z corresponding to the molecular formula C10H21NO2 (calc. 187.16). Discrepancies may indicate impurities or degradation .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30, v/v). Retention time can be calibrated against a pure standard .
  • NIR Spectroscopy : For real-time monitoring, NIR allows rapid quantification (seconds) of hydroxyl and amino groups, though method validation against HPLC is critical due to potential matrix interference .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition potential of this compound?

Methodological Answer: Similar to studies on 1-amino-3-(aminooxy)-2-propanol (ODC inhibitor, IC50 ~nM) , design enzyme assays using purified ornithine decarboxylase (ODC) or related targets. Prepare reaction buffers (pH 7.4, 37°C) with substrate (ornithine), cofactor (pyridoxal phosphate), and varying inhibitor concentrations. Measure residual activity via spectrophotometric detection of CO2 release or putrescine formation. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include controls for non-specific binding (e.g., bovine serum albumin) .

Q. What strategies address stability issues during long-term storage?

Methodological Answer: Amino-propanol derivatives are prone to hygroscopicity and oxidation. Store lyophilized samples at –20°C under argon. For solutions, use anhydrous DMSO or ethanol with 1% (w/v) ascorbic acid as an antioxidant. Regularly assess stability via HPLC and Karl Fischer titration (for moisture content) .

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer: Discrepancies may arise from stereochemical variations or assay conditions.

  • Stereochemistry : Verify enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
  • Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations. Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity assays) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Modification : Synthesize analogs (e.g., replacing cycloheptyloxy with smaller/larger alkyl/aryl groups) via methods in .
  • Biological Testing : Compare IC50 values across analogs to identify critical functional groups. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes .
  • Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, steric parameters, and activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.